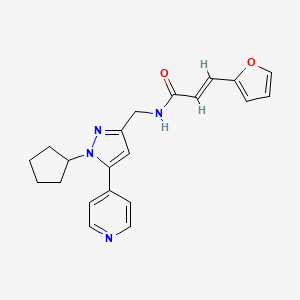

(E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(8-7-19-6-3-13-27-19)23-15-17-14-20(16-9-11-22-12-10-16)25(24-17)18-4-1-2-5-18/h3,6-14,18H,1-2,4-5,15H2,(H,23,26)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBGIHCSAISGPS-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a novel compound that has recently emerged in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The compound features several functional groups that are known to interact with biological targets:

- Pyrazole ring : Often associated with anti-inflammatory and anticancer activities.

- Furan moiety : Known for its role in various biological activities, including cytotoxic effects.

- Pyridine group : Frequently involved in receptor binding and modulation.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties . The presence of the pyrazole and furan rings is believed to contribute to this activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (E)-N... | TBD | TBD |

Anticancer Activity

Research indicates that the compound may possess anticancer properties , particularly through its action on androgen receptors. Similar compounds have demonstrated significant inhibition of cancer cell proliferation, especially in prostate cancer cell lines.

Case Study: Prostate Cancer Cell Line

In a study evaluating the effects of related pyrazole derivatives on prostate cancer cells, it was found that:

- Cell Viability : The viability of cancer cells decreased significantly with increasing concentrations of the compound.

- Mechanism of Action : Flow cytometry analysis revealed that treated cells underwent apoptosis, as indicated by increased caspase activity.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 50 |

Research Findings

Recent literature reviews have highlighted the promising pharmacological profile of compounds with similar structures:

- Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer types, including breast and colorectal cancers .

- Mechanistic Insights : Molecular docking studies suggest strong interactions between the compound and key protein targets involved in cancer pathways, enhancing its potential as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, the thiophene analog offers sulfur-mediated lipophilicity, which could improve membrane permeability. Furan in both the target compound and ’s carbohydrazide derivative contributes to π-stacking interactions but may reduce metabolic stability compared to saturated rings.

Amide vs. Carbohydrazide Functional Groups :

- The acrylamide group in the target compound and ’s derivative is associated with kinase inhibition due to its ability to form hydrogen bonds with ATP-binding sites. Conversely, carbohydrazides () are less common in kinase inhibitors but may exhibit chelation properties or antimicrobial activity .

Synthetic Strategies :

- and suggest that oxazolone-based methods or cyclization with amines (e.g., n-propylamine) could be adapted for the target compound’s synthesis, with pyridin-4-yl substituents requiring specialized starting materials .

Physicochemical Properties :

- The thiophene analog () has a higher molecular weight (367.5 g/mol) due to sulfur, whereas the target compound’s pyridine substituent likely reduces molecular weight slightly. The absence of sulfur may also improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.